Product packaging for Pyrido[3,4-e]-1,2,4-triazine(Cat. No.:CAS No. 767-95-3)

Pyrido[3,4-e]-1,2,4-triazine

Cat. No.: B3357959
CAS No.: 767-95-3
M. Wt: 132.12 g/mol
InChI Key: ZQDXEVWNBNDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[3,4-e]-1,2,4-triazine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key intermediate for constructing more complex fused ring systems with potential biological activity. Research into analogous pyrido- and pyrazolo-annelated 1,2,4-triazine derivatives has highlighted their promise as scaffolds for developing novel anticancer agents . Some related compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7 and MDA-MB-231) . Studies on similar structures suggest potential mechanisms of action include the induction of apoptosis through the activation of caspase pathways, suppression of NF-κB, and promotion of reactive oxygen species (ROS) . Furthermore, such nitrogen-containing heterocycles are valuable for designing molecules that inhibit specific enzymes or protein targets, such as Janus Kinase-2 (JAK2), as explored in computational docking studies . This reagent is intended for use in organic synthesis and pharmaceutical R&D to build novel chemical entities. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4 B3357959 Pyrido[3,4-e]-1,2,4-triazine CAS No. 767-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,4-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDXEVWNBNDLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227504
Record name Pyrido(3,4-e)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-95-3
Record name Pyrido(3,4-e)-1,2,4-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(3,4-e)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 3,4 E 1,2,4 Triazine and Its Structural Analogues

De Novo Synthetic Approaches to the Pyrido[3,4-e]-1,2,4-triazine Skeleton

De novo synthesis provides a direct route to the fundamental this compound framework. Key approaches include cyclocondensation and multi-component reactions, with ongoing research into novel catalytic systems to improve efficiency and yield.

Cyclocondensation reactions are a cornerstone in the synthesis of the this compound skeleton. These reactions typically involve the formation of the 1,2,4-triazine (B1199460) ring by condensing a suitable pyridine-based precursor containing adjacent amino and hydrazino or related functionalities with a 1,2-dicarbonyl compound or its equivalent.

A notable example is the preparation of a series of pyrido[3,4-e]-1,2,4-triazines for the evaluation of their potential as antifungal agents. nih.gov This approach underscores the utility of cyclocondensation in generating libraries of compounds for biological screening. The general strategy often involves the reaction of a 3,4-diaminopyridine (B372788) derivative with an α-dicarbonyl compound, leading to the fused triazine ring.

While specific examples for the direct synthesis of the parent this compound are part of broader synthetic schemes, the principles are well-illustrated in the synthesis of related isomers. For instance, the synthesis of novel pyrido[4,3-e] rsc.orgrsc.orgnih.govtriazino[3,2-c] rsc.orgrsc.orgnih.govthiadiazine 6,6-dioxides involves the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or their esters. nih.gov This process includes an initial condensation followed by an intramolecular addition-elimination and a final condensation to form the six-membered triazine ring. nih.gov

Another relevant example is the synthesis of pyrido[1,2-b] rsc.orgrsc.orgnih.govtriazine derivatives through the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids like pyruvic acid and phenylglyoxylic acid. acs.org The reaction mechanism is proposed to initiate with the nucleophilic addition of the amino group to a carbonyl carbon, followed by cyclization and dehydration to form the triazine ring. acs.org

Starting Pyridine (B92270) PrecursorReactantResulting Fused Triazine SystemKey Reaction Type
3,4-Diaminopyridine derivativeα-Dicarbonyl compoundThis compoundCyclocondensation
3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine2-Oxoalkanoic acidPyrido[4,3-e] rsc.orgrsc.orgnih.govtriazino[3,2-c] rsc.orgrsc.orgnih.govthiadiazine derivativeCyclocondensation
1-Amino-2-imino-4-arylpyridine-3-carbonitrileα-Keto acidPyrido[1,2-b] rsc.orgrsc.orgnih.govtriazine derivativeCyclocondensation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems by combining three or more reactants in a single step. While specific MCRs for the direct assembly of the this compound scaffold are not extensively documented, the principles of MCRs have been applied to the synthesis of related pyridotriazine systems.

For example, a one-pot method has been developed for the synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. rsc.orgrsc.org This sequential multi-component reaction involves the initial three-component synthesis of a 1,6-diaminopyridinone. This intermediate then undergoes a domino reaction with ninhydrin (B49086) in acetic acid to form a pyridotriazine core, which is further reacted in a one-pot, three-component fashion to yield the final spiro product. rsc.orgrsc.org This demonstrates the potential of MCRs to construct the pyridotriazine framework as part of a larger, more complex molecule.

The development of direct MCRs for the this compound skeleton remains an area of interest for synthetic chemists, offering the potential for rapid and diverse library generation.

The exploration of novel catalyst systems and reaction conditions aims to enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to pyrido[3,4-e]-1,2,4-triazines. While specific catalysts for the synthesis of the pyrido[3,4-e] isomer are not prominently reported, research on related isomers provides insight into potential advancements.

An efficient protocol for the synthesis of pyrido[1,2-b] rsc.orgrsc.orgnih.govtriazine derivatives utilizes trifluoroacetic acid (TFA) as a catalyst in a high-pressure Q-tube reactor. acs.org This method involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids. The use of TFA is believed to activate the carbonyl carbons, making them more electrophilic and facilitating the initial nucleophilic attack by the amino group of the pyridine precursor. acs.org The high-pressure conditions afforded by the Q-tube reactor can lead to improved yields and shorter reaction times. acs.org The application of such acid catalysis and high-pressure conditions could potentially be adapted for the synthesis of the this compound skeleton.

Solvent-free conditions have also been explored for the synthesis of related fused pyridine systems, such as pyrido-annelated nih.govrsc.orgrsc.orgnih.govtetrazines, offering a green and efficient alternative to traditional solvent-based reactions. nih.gov

Functionalization and Derivatization Strategies for this compound

Functionalization and derivatization of the pre-formed this compound ring system are crucial for modulating its physicochemical properties and biological activity. These strategies primarily involve electrophilic and nucleophilic substitution reactions on the fused ring system and cross-coupling methodologies applied to suitable precursors.

The electronic nature of the this compound system, with its electron-deficient triazine ring and pyridine ring, dictates its reactivity towards electrophilic and nucleophilic reagents. The 1,2,4-triazine ring is generally susceptible to nucleophilic attack.

While specific studies on the comprehensive electrophilic and nucleophilic substitution patterns of the this compound ring are limited, data from related fused systems offer valuable insights. For instance, in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, a chloro-substituted intermediate can undergo nucleophilic substitution with various nucleophiles. mdpi.com This suggests that halogenated this compound precursors could be versatile intermediates for introducing a range of functional groups.

Regarding electrophilic substitution, studies on related aza-aromatic systems like pyridine show that such reactions are feasible but often require harsh conditions due to the deactivating effect of the nitrogen atom. Electrophilic attack on the pyridine ring of the this compound system would likely occur at positions meta to the ring-junction nitrogen and the triazine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of complex heterocyclic compounds. wikipedia.orgwikipedia.orgyoutube.com The application of these methodologies to halogenated or otherwise activated this compound precursors would allow for the introduction of a wide variety of substituents.

For example, the Suzuki-Miyaura coupling has been successfully employed in the synthesis of 6-aryl-2,4-diaminotriazines from 6-chloro-2,4-diaminotriazine and aryl boronic acids. researchgate.net This demonstrates the feasibility of using Suzuki coupling to introduce aryl groups onto a triazine ring, a strategy that could be directly applicable to a chloro-substituted this compound.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a valuable tool for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.org The Heck reaction, which couples an unsaturated halide with an alkene, could also be employed to introduce alkenyl substituents. wikipedia.orgyoutube.com

The regioselective application of these cross-coupling reactions on poly-halogenated pyrido[2,3-d]pyrimidines has been demonstrated, allowing for the sequential and controlled introduction of different aryl groups. academie-sciences.fr A similar strategy could be envisioned for di- or tri-halogenated this compound precursors, enabling the synthesis of a diverse range of derivatives with tailored properties.

Cross-Coupling ReactionPrecursorReactantIntroduced GroupPotential Application to this compound
Suzuki-MiyauraHalo-pyrido[3,4-e]-1,2,4-triazineAryl/heteroaryl boronic acidAryl/heteroarylIntroduction of diverse aromatic systems.
SonogashiraHalo-pyrido[3,4-e]-1,2,4-triazineTerminal alkyneAlkynylElaboration of side chains and further functionalization.
HeckHalo-pyrido[3,4-e]-1,2,4-triazineAlkeneAlkenylIntroduction of unsaturated side chains.

Sustainable and Efficient Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of sustainable and efficient synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, microwave-assisted synthesis and solvent-free reaction conditions are two prominent strategies.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govpnrjournal.com This technology has been successfully applied to the synthesis of various 1,2,4-triazole (B32235) and 1,2,4-triazine derivatives. nih.govorganic-chemistry.org

The key advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side reactions and decomposition of products. pnrjournal.com For example, a catalyst-free method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation has been reported, showcasing excellent functional-group tolerance and high yields. organic-chemistry.org In some cases, reaction times have been dramatically reduced from several hours to just a few minutes. nih.gov

The following table provides a summary of representative microwave-assisted syntheses of 1,2,4-triazole derivatives, which are structurally related to the triazine core of the target molecule.

ReactantsCatalyst/SolventMicrowave PowerTimeYield (%)
Hydrazines, FormamideNoneNot Specified10 min54-81
Hydrazines, AmidesNoneNot Specified1 min~85
Thiosemicarbazide, Indole-2,3-dionesNot SpecifiedNot SpecifiedNot Specified85-90

This data is illustrative of microwave-assisted synthesis of related heterocycles and is not specific to this compound.

The application of these microwave-assisted protocols to the synthesis of this compound derivatives holds significant promise for the rapid and efficient generation of libraries of these compounds for further investigation.

Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits by eliminating the need for solvents, which are often volatile, flammable, and toxic. This approach can also lead to improved reaction rates and, in some cases, different selectivity compared to solution-phase reactions.

Multicomponent reactions (MCRs) conducted under solvent-free conditions are particularly attractive for their efficiency and atom economy. For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through a one-pot, solvent-free reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com This method provides good yields in a short reaction time. mdpi.com

Similarly, an efficient, one-pot, solvent-free method for the synthesis of pyrazolone (B3327878) derivatives under microwave irradiation has been developed, yielding structurally diverse products in good to excellent yields. mdpi.com

The following table summarizes examples of solvent-free synthetic methods for related nitrogen-containing heterocyclic compounds.

ProductReactantsConditionsTimeYield (%)
4-Aminopyrido[2,3-d]pyrimidines2-Aminopyridines, Triethyl orthoformate, Primary amines100 °C3 h61-85
Pyrazolone derivativesEthyl acetoacetate, Substituted hydrazines, Substituted aldehydesMicrowave (420 W)10 min51-98

This data is illustrative of solvent-free synthesis of related heterocycles and is not specific to this compound.

The development of solvent-free and other environmentally conscious routes for the synthesis of this compound is a crucial area of research that aligns with the principles of green chemistry and can contribute to more sustainable chemical manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of Pyrido 3,4 E 1,2,4 Triazine

Reaction Pathways and Transformation Mechanisms of Pyrido[3,4-e]-1,2,4-triazine

The reactivity of this compound is characterized by the distinct chemistries of its constituent rings, which can be targeted selectively under appropriate conditions. Key transformations include cycloaddition reactions of the triazine ring and nucleophilic substitutions on both the triazine and pyridine (B92270) portions of the molecule.

The 1,2,4-triazine (B1199460) ring is exceptionally electron-deficient and serves as a versatile component in various chemical transformations, most notably in cycloaddition reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : This is a hallmark reaction of 1,2,4-triazines. nih.gov The electron-poor triazine ring acts as the diene, reacting readily with electron-rich dienophiles such as enamines, ynamines, or strained alkenes. nih.govnih.gov The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder extrusion of a dinitrogen (N₂) molecule to form a substituted pyridine ring. nih.gov In the context of this compound, this transformation offers a powerful method for converting the fused triazine into a substituted quinoline (B57606) or related polycyclic aromatic system. The reaction rate and scope can be influenced by substituents on both the triazine and the dienophile. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) : The carbon atoms of the 1,2,4-triazine ring are highly electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of various functional groups. For instance, studies on related fused triazines have shown that substituents at positions C-5 and C-7 of 1,2,4-triazolo[1,5-a] d-nb.infowikipedia.orgnih.govtriazines exhibit different reactivities towards nucleophiles, allowing for regioselective functionalization. nih.gov A similar reactivity pattern is expected for the C-3 position of the this compound system.

Ring Closure and Fused System Formation : The triazine moiety can be synthesized from precursors already attached to the pyridine ring. For example, related pyridotriazines have been synthesized via condensation reactions of aminoguanidine (B1677879) precursors with α-keto acids, where the final step involves a cyclization to form the triazine ring. mdpi.comacs.orgnih.gov

The pyridine ring in the fused system is also electron-deficient, a characteristic that is further enhanced by the electron-withdrawing effect of the fused triazine ring. acs.orgias.ac.in

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is generally activated towards nucleophilic attack, particularly at positions ortho and para (C-5 and C-7 in this system) to the ring nitrogen. nih.gov The fusion with the triazine ring amplifies this effect, making these positions prime targets for substitution reactions, especially if a suitable leaving group is present. Studies on other highly electrophilic fused pyridines, such as d-nb.infonih.govnih.govselenadiazolo[3,4-b]pyridines, demonstrate the facile addition of C-nucleophiles to the pyridine ring. researchgate.net

Electrophilic Aromatic Substitution (SEAr) : The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of both its own nitrogen atom and the fused triazine system. nih.gov Electrophilic substitution is generally difficult and requires harsh conditions. nih.govresearchgate.net If substitution does occur, it is predicted to happen at the C-6 or C-8 positions, which are beta to the pyridine nitrogen and less deactivated. The formation of a pyridine-N-oxide can sometimes improve the susceptibility to electrophilic attack. nih.gov

Functionalization via Precursor Synthesis : A common strategy to obtain substituted Pyrido[3,4-e]-1,2,4-triazines involves building the fused ring system from already functionalized pyridine precursors. This approach allows for the introduction of substituents like methyl, amino, and acylamino groups onto the pyridine ring before the triazine ring is formed. nih.gov

Regioselectivity : The outcome of reactions on the this compound system is often highly regioselective.

In IEDDA reactions, the regioselectivity is controlled by the nature of the dienophile and the substitution pattern on the triazine ring, leading to specific isomers of the resulting fused pyridine product. nih.govnih.gov

Nucleophilic attack on the pyridine ring is directed to the C-5 and C-7 positions due to electronic deficiency. nih.gov

Electrophilic attack, though disfavored, would preferentially occur at C-6 and C-8. nih.gov

When constructing the ring system, the cyclization step can be regiospecific, as seen in related syntheses where intramolecular ring closure occurs at a specific position. researchgate.net

Stereoselectivity : As this compound is an aromatic, planar molecule, discussions of stereoselectivity primarily arise when new chiral centers are created during a reaction. For example, in cycloaddition reactions or nucleophilic additions that generate new stereocenters, the facial selectivity of the attack would determine the stereochemical outcome. acs.org

The following table summarizes the expected reactivity at different positions of the this compound core.

Position(s)Ring MoietyDominant ReactivityCommon Reactions
C-3TriazineElectrophilicNucleophilic Aromatic Substitution (SNAr)
N-1, N-2, N-4TriazineBasicProtonation, Coordination
C-5, C-7PyridineElectrophilicNucleophilic Aromatic Substitution (SNAr)
C-6, C-8PyridineNucleophilicElectrophilic Aromatic Substitution (SEAr) (disfavored)
N-9PyridineBasicProtonation, N-Oxidation, Alkylation

Acid-Base and Protonation/Deprotonation Behavior of this compound Systems

The this compound molecule possesses multiple nitrogen atoms that can act as basic centers. The basicity is a crucial property influencing the molecule's solubility, reactivity, and biological interactions.

The basicity of amines and nitrogen heterocycles is quantified by the pKa of their conjugate acid (pKaH). masterorganicchemistry.com The pyridine nitrogen (N-9) is generally the most basic site in the molecule. The pKaH of pyridine is approximately 5.2, while the nitrogen atoms in the 1,2,4-triazine ring are significantly less basic due to inductive effects of the adjacent nitrogen atoms. Protonation will therefore preferentially occur at the N-9 position under mild acidic conditions.

Under strongly acidic conditions, multiple protonations are possible. The site of the second protonation would likely be one of the triazine nitrogens, with N-1 or N-4 being more probable than N-2. Protonation of the ring system increases its electron deficiency, which can significantly alter its chemical reactivity, for example, by increasing its susceptibility to nucleophilic attack.

Nitrogen PositionPredicted BasicityRationale
N-9 (Pyridine)Most BasicLone pair is most available; analogous to pyridine.
N-4 (Triazine)Moderately BasicLess electron-withdrawing influence compared to N-1/N-2.
N-1 (Triazine)Weakly BasicAdjacent to two other nitrogen atoms, reducing electron density.
N-2 (Triazine)Least BasicPositioned between two other ring nitrogens.

Oxidation-Reduction Chemistry of this compound

The electron-deficient nature of the this compound system makes it susceptible to reduction. Catalytic hydrogenation or chemical reduction can lead to the saturation of one or both heterocyclic rings, yielding dihydro and tetrahydro derivatives.

Oxidation of the ring system is generally more difficult due to its low electron density. However, the pyridine nitrogen (N-9) can be oxidized to form an N-oxide using reagents like peroxy acids. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. nih.gov A notable example of a biologically active 1,2,4-triazine N-oxide is Tirapazamine, which derives its anticancer activity from its redox properties. mdpi.com

Stability and Degradation Characteristics of this compound

The fused aromatic structure of this compound confers significant thermal stability. nih.govrsc.org However, the molecule can undergo degradation under specific chemical conditions.

Chemical Degradation : The 1,2,4-triazine ring can be cleaved under certain conditions. For example, some s-triazine compounds, like atrazine, can be degraded by microbial pathways involving a series of hydrolytic steps that ultimately cleave the ring to produce ammonia (B1221849) and carbon dioxide. wikipedia.orguni-konstanz.de The final product of many triazine degradation pathways is cyanuric acid, which is then further hydrolyzed. nih.gov While these specific pathways are for substituted 1,3,5-triazines, similar hydrolytic instability of the C-N bonds in the 1,2,4-triazine ring of the pyrido-fused system may occur under harsh hydrolytic (acidic or basic) conditions.

Reaction-Based Transformation : As mentioned previously, the IEDDA reaction represents a controlled transformation of the triazine ring into a pyridine ring, which can be considered a synthetic degradation or rebuilding pathway rather than random decomposition. nih.gov

Thermal Stability : Heterocyclic aromatic compounds generally exhibit high thermal stability. The decomposition temperature would likely be high, though specific data for this compound is not available. Studies on related energetic materials based on 1,2,4-triazines indicate that the ring itself is robust, with decomposition often initiated at the substituent groups.

Advanced Spectroscopic and Structural Elucidation of Pyrido 3,4 E 1,2,4 Triazine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrido[3,4-e]-1,2,4-triazine

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, including the this compound scaffold. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive proof of the molecular structure.

The structural confirmation of novel heterocyclic systems, such as substituted Pyrido[3,4-e]-1,2,4-triazines, is systematically achieved through a series of NMR experiments. nih.gov

¹H and ¹³C NMR: 1D NMR spectra provide initial information about the chemical environment of protons and carbons. For the pyridine (B92270) portion of the fused ring, proton signals typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in a related series of pyrido[4,3-e] copernicus.orgresearchgate.netrsc.orgtriazino derivatives, the protons of the pyridine ring were observed in distinct regions: H-7 between δ 9.06–9.25 ppm, H-9 from δ 9.03–9.80 ppm, and H-10 in the δ 7.79–8.18 ppm range. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It is instrumental in mapping out the spin systems within the molecule, such as identifying adjacent protons on the pyridine ring or on substituent groups. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly crucial for identifying quaternary carbons (those without attached protons) and for connecting different structural fragments of the molecule. For example, a proton on the pyridine ring showing a correlation to a carbon in the triazine ring definitively links the two fused components. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. ROESY is vital for determining stereochemistry and the relative orientation of different parts of the molecule. nih.gov For instance, observing a ROESY correlation between a proton on the pyridine ring and a proton on a substituent can confirm the substituent's spatial arrangement. nih.gov

The collective data from these experiments allow for the unequivocal assignment of every proton and carbon, thereby confirming the constitution of the this compound architecture.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrido[4,3-e] copernicus.orgresearchgate.netrsc.orgtriazino Derivative nih.gov

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H-79.08 (s)148.6C-7a, C-9, C-10, C-10a
H-99.77 (d)142.1C-7, C-7a, C-10a
H-108.15 (d)120.6C-7a, C-9
C-2-158.4H-14, H-15, H-18
C-7a-149.3H-7, H-9, H-10
C-10a-115.1H-7, H-9, H-10
C-13-163.2H-14, H-18

Note: Data is adapted from a 2-phenyl-3-hydroxypyrido[4,3-e] copernicus.orgresearchgate.netrsc.orgtriazino[3,2-c] copernicus.orgresearchgate.netrsc.orgthiadiazine 6,6-dioxide derivative for illustrative purposes. Atom numbering may differ for the parent this compound.

This compound derivatives, particularly those with bulky or rotatable substituents, can exist as a mixture of conformers or rotamers in solution. Dynamic NMR spectroscopy is a key tool for investigating these conformational dynamics. copernicus.orgcopernicus.org

The presence of hindered bond rotation can lead to the appearance of doubled or broadened peaks in the NMR spectrum, indicating that multiple conformers are exchanging slowly on the NMR timescale. copernicus.orgcopernicus.org By acquiring spectra at different temperatures, the kinetics of these exchange processes can be studied. As the temperature is increased, the rate of conformational interchange increases, which can lead to the coalescence of separate signals into a single, averaged peak. From the coalescence temperature, it is possible to calculate the activation energy barrier for the rotation. researchgate.net

These studies provide critical information on the flexibility and conformational preferences of the molecule in solution, which can be essential for understanding its chemical reactivity and biological interactions. copernicus.org

Mass Spectrometry (MS) Analysis of this compound Compounds

Mass spectrometry is an indispensable analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. For this compound derivatives, it is used to confirm the identity of synthesized products and to gain insight into their structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured accurate mass to the calculated mass for a proposed molecular formula, the identity of a compound can be confirmed with a high degree of confidence. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions for HRMS analysis. nih.gov

Table 2: Example of HRMS Data for a Pyrazolo[4,3-e]tetrazolo[1,5-b] copernicus.orgresearchgate.netrsc.orgtriazine Derivative nih.gov

Compound FormulaIonCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₂₀H₁₉N₉O₃S[M+H]⁺466.14043466.14079

Note: Data from a related heterocyclic system illustrates the principle of HRMS for elemental composition confirmation.

In addition to providing the molecular weight, mass spectrometry can fragment the molecule into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. The fragmentation of fused 1,2,4-triazine (B1199460) systems often involves characteristic pathways. derpharmachemica.com

Under electron impact (EI) ionization, the molecular ion is formed, which then undergoes a series of fragmentation steps. Common fragmentation processes for related nitrogen heterocycles include:

Loss of small neutral molecules: Elimination of stable molecules like N₂, HCN, or CO. derpharmachemica.com

Cleavage of substituent groups: Side chains attached to the this compound core can be cleaved, leading to characteristic fragment ions. arkat-usa.org

Ring cleavage and rearrangement: The heterocyclic ring system itself can break apart. For fused triazines, this can involve the loss of fragments corresponding to the triazine or pyridine portions of the molecule. derpharmachemica.comraco.cat

By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which serves as additional evidence for the proposed structure. derpharmachemica.comarkat-usa.org

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. libretexts.org A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. libretexts.org

For this compound architectures, these techniques are used to confirm the presence of key structural features:

Aromatic Ring Vibrations: The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Triazine Ring Vibrations: The 1,2,4-triazine ring also has characteristic stretching and bending modes. The C=N stretching vibrations of the triazine ring often appear in the 1500-1650 cm⁻¹ range. rsc.org

Substituent Functional Groups: IR and Raman spectra are highly effective for identifying functional groups attached to the core structure. For example, a hydroxyl (-OH) group will show a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum, while a carbonyl (C=O) group will have a strong, sharp absorption around 1650-1750 cm⁻¹. rsc.org

Table 3: General IR Absorption Regions for this compound and Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch (if present)3200 - 3600Broad
N-H Stretch (if present)3100 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (Triazine, Pyridine)1500 - 1650Medium to Strong
C=C Stretch (Pyridine)1400 - 1600Medium to Strong

Together, IR and Raman spectroscopy provide a rapid and powerful method for confirming the successful synthesis of a target this compound derivative by verifying the integrity of the heterocyclic core and the presence of the desired substituent groups.

Vibrational Analysis of the this compound Scaffold

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and bond vibrations within the this compound framework. The analysis of vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed bands to specific molecular motions. nih.gov

The spectra of this compound derivatives are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of the fused heterocyclic system. Key vibrational modes include:

C=N and C=C Stretching: The aromatic pyridine and triazine rings exhibit characteristic stretching vibrations typically found in the 1625–1400 cm⁻¹ region. For instance, in related fused triazine systems, C=N stretching vibrations have been identified around 1605-1619 cm⁻¹. nih.gov

Ring Breathing Modes: The entire heterocyclic scaffold displays collective "breathing" modes, which are sensitive to substitution patterns on the rings.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3005-3010 cm⁻¹ in similar structures). nih.gov In-plane and out-of-plane C-H bending vibrations appear at lower frequencies and are valuable for confirming the substitution pattern.

Substituent-Specific Vibrations: The presence of substituents introduces additional characteristic bands. For example, a cyano (C≡N) group would show a strong, sharp absorption in the 2230–2226 cm⁻¹ range nih.gov, while a carbonyl (C=O) group would appear around 1625 cm⁻¹. nih.gov N-H stretching vibrations in amino-substituted or related N-H containing heterocycles are often observed as broad bands in the 3420-3150 cm⁻¹ region, with the broadening indicative of hydrogen bonding. nih.govnih.gov

These vibrational signatures are fundamental for structural confirmation and for studying intermolecular interactions, such as hydrogen bonding, which can cause significant shifts in the frequencies of the involved functional groups. nih.gov

Table 1: Representative Vibrational Frequencies for Functional Groups in Pyrido-triazine and Related Heterocycles

Vibrational ModeTypical Wavenumber (cm⁻¹)Source
N-H Stretching3420 - 3150 nih.govnih.gov
Aromatic C-H Stretching3010 - 3005 nih.gov
C≡N Stretching2230 - 2226 nih.gov
C=O Stretching~1625 nih.gov
C=N Stretching1619 - 1605 nih.gov
N-H Bending~1420 nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy of this compound

Ultraviolet-visible (UV-Vis) spectroscopy provides critical information on the electronic structure of this compound systems. The absorption and emission properties are dictated by the nature of the electronic transitions within the π-conjugated heterocyclic framework.

Electronic Transitions and Optical Properties of this compound Systems

The UV-Vis absorption spectra of pyrido[3,4-e]-1,2,4-triazines and related 1,2,4-triazine derivatives are typically characterized by intense absorption bands arising from π–π* and, to a lesser extent, n–π* electronic transitions. mdpi.comnih.gov

π–π Transitions:* These high-intensity absorptions result from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. In extended 1,3,5-triazine (B166579) systems, these transitions are responsible for the primary absorption bands. mdpi.com The energy of these transitions, and thus the absorption maximum (λ_max), is sensitive to the extent of conjugation and the nature of substituents. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts. mdpi.com

n–π Transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. They are generally of lower intensity compared to π–π* transitions and can sometimes be obscured by the stronger absorption bands. mdpi.com

The fusion of the electron-deficient 1,2,4-triazine ring with the pyridine ring creates a unique electronic environment. The optical properties can be further tuned by introducing various substituents. For instance, increasing the electron-releasing nature of peripheral substituents on related triphenyl-triazine cores leads to a distinct bathochromic shift of the primary absorption band. mdpi.com Some pyrazolo[4,3-e] nih.govmdpi.comresearchgate.net-triazines, which are analogous purine (B94841) systems, exhibit absorption spectra that extend into the visible region. nih.gov

Fluorescence spectroscopy reveals the emission properties of these compounds upon excitation. Many 1,2,4-triazine derivatives are known to be luminescent, with the emission wavelength and quantum yield being highly dependent on molecular structure and the surrounding environment (solvatochromism). mdpi.comresearchgate.net For some symmetrical triazine derivatives, the absorption is relatively insensitive to solvent polarity, whereas the emission is highly solvent-sensitive. mdpi.com

Table 2: Photophysical Data for Selected Fused Triazine Derivatives

Compound ClassAbsorption λ_max (nm)Emission λ_max (nm)SolventSource
Extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives400 - 450450 - 600CH₂Cl₂ mdpi.com
Pyrazolo[4,3-e] nih.govmdpi.comresearchgate.net-triazine derivatives350 - 450~500Aqueous Buffer nih.gov
Reactive fluorescent triazine derivatives280 - 450459 - 536 (solid state)Various researchgate.net

X-ray Crystallography of this compound and Co-Crystals/Salts

X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of this compound derivatives in the solid state. It provides detailed information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice.

Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies on related fused triazine systems reveal important conformational features. The this compound scaffold is expected to be largely planar due to its aromatic nature. However, minor deviations from planarity can occur, often described by the dihedral angle between the fused pyridine and triazine rings. In a structurally related 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dihedral angle between the fused pyridine and triazole rings was found to be small, ranging from 1.8° to 3.1°. nih.gov

Analysis of crystal structures provides precise measurements of bond lengths and angles, which can be compared with theoretical values from DFT calculations. nih.gov For example, in a reported isatin-s-triazine hydrazone derivative, the s-triazine core was found to be nearly planar. mdpi.com The specific geometry is influenced by the electronic effects of substituents and the forces involved in crystal packing.

Table 3: Illustrative Crystallographic Data for a Related Fused Triazine Derivative (Isatin-s-triazine hydrazone 6c)

ParameterValueSource
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)10.3368(6) mdpi.com
b (Å)11.9804(8) mdpi.com
c (Å)12.7250(5) mdpi.com
α (°)100.904(4) mdpi.com
β (°)107.959(4) mdpi.com
γ (°)109.638(6) mdpi.com

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound crystals is governed by a network of non-covalent intermolecular interactions. These interactions dictate how individual molecules pack together in the crystal lattice. Common interactions observed in related nitrogen-containing heterocyclic crystals include:

Hydrogen Bonding: This is a dominant interaction, especially when hydrogen bond donors (like N-H or O-H groups) and acceptors (like the nitrogen atoms of the pyridine and triazine rings) are present. For instance, in the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked into dimers via N–H⋯N hydrogen bonds. nih.gov

π–π Stacking: The planar, electron-deficient triazine ring can engage in π–π stacking interactions with other aromatic rings. These interactions are crucial in stabilizing the crystal packing of many planar organic molecules. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. mdpi.com For example, an analysis of an isatin-s-triazine derivative showed that H···H (34.8%), C···H (16.4%), and N···H (8.0%) contacts were among the most significant interactions controlling the molecular packing. mdpi.com

Theoretical and Computational Investigations of Pyrido 3,4 E 1,2,4 Triazine

Quantum Chemical Calculations for Pyrido[3,4-e]-1,2,4-triazine

Quantum chemical calculations are fundamental to understanding the behavior of this compound at a molecular level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comscirp.org DFT studies focus on the electron density to determine the ground-state energy and other properties. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

In studies of related triazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to calculate these energy values. irjweb.com For instance, a study on a N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine revealed a HOMO-LUMO energy gap that reflects its chemical reactivity. irjweb.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

Table 1: Representative DFT-Calculated Electronic Properties for a Triazine Derivative.
ParameterCalculated Value (eV)Significance
EHOMO-6.2967Electron-donating ability
ELUMO-1.8096Electron-accepting ability
Energy Gap (ΔE)4.4871Chemical reactivity and stability

Data adapted from studies on analogous triazine compounds for illustrative purposes. irjweb.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are used to calculate various molecular properties and reactivity descriptors. Fukui functions, for example, are used within the framework of DFT to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. irjweb.com

For heterocyclic systems similar to this compound, global reactivity parameters such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.com High chemical hardness, for instance, suggests lower reactivity. irjweb.com These descriptors are crucial for understanding how the molecule will interact with other chemical species.

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking are computational techniques used to predict the preferred conformation of a molecule and its binding orientation with a larger target molecule, such as a protein.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of the molecule at various conformations, a potential energy surface can be generated. This surface helps identify the most stable, low-energy conformations of the this compound scaffold. Understanding the preferred three-dimensional structure is a prerequisite for predicting its interaction with biological targets.

Molecular docking is a computational method that predicts how a small molecule (ligand), such as a this compound derivative, fits into the binding site of a receptor. researchgate.net In studies involving related pyridopyrimidine and pyridotriazine structures, docking simulations have been performed to understand their binding modes with enzymes like Janus Kinase-2 and VEGFR-2. researchgate.netmdpi.com These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking studies on pyridopyrazolo-triazine derivatives identified potential binding interactions within the active site of target proteins. nih.gov The insights gained from these predictions can guide the design of new derivatives with improved binding affinity for specific biological targets. nih.gov

Table 2: Common Interactions Predicted in Docking Studies of Related Heterocyclic Compounds.
Type of InteractionDescriptionPotential Role in Binding
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Directional and specific; often crucial for binding affinity.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and the target.Contributes significantly to the overall stability of the complex.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Important for orienting the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives (focused on structural features affecting activity, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For derivatives of this compound, QSAR studies would focus on how modifications to the core structure affect its interactions with a target, without considering clinical results.

These studies involve calculating a set of molecular descriptors for each derivative, which can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with a measure of activity, such as binding affinity. For instance, 3D-QSAR studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have used methods like Comparative Molecular Field Analysis (CoMFA) to create contour maps that visualize regions where changes in steric or electrostatic fields would impact activity. researchgate.net These models help in understanding which structural features are important for the molecule's activity and in designing new compounds with potentially enhanced properties. japsonline.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine-Containing Compounds.
Descriptor ClassExample DescriptorStructural Feature Represented
ElectronicDipole MomentPolarity and charge distribution of the molecule.
StericMolecular VolumeThe size and shape of the molecule.
TopologicalWiener IndexThe branching and connectivity of the molecular structure.
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting capabilities.

Computational Elucidation of this compound Reaction Mechanisms

Detailed computational studies specifically elucidating the reaction mechanisms of this compound are not extensively available in the current scientific literature. While theoretical investigations have been conducted on various isomers of triazines and other fused heterocyclic systems, a specific focus on the reaction pathways, transition states, and activation energies for the synthesis or transformation of the this compound ring system is not well-documented.

Computational chemistry offers powerful tools to explore reaction mechanisms, including:

Density Functional Theory (DFT): Often used to calculate the electronic structure of molecules and map out the potential energy surface of a reaction. This can help in identifying intermediates and transition states.

Ab initio methods: High-level computational methods that can provide very accurate energetic information about a reaction pathway.

Molecular Dynamics (MD) simulations: These can be used to study the dynamic behavior of molecules and how they interact over time, which can be important for understanding reaction kinetics in different solvent environments.

In the broader context of pyridotriazines and related fused heterocycles, computational studies have been employed to understand their stability, electronic properties, and reactivity in various reactions, such as cycloadditions. For instance, theoretical calculations have been used to compare the relative stabilities of different dihydro-1,2,4-triazine isomers and to investigate the mechanisms of reactions involving other classes of triazines. However, specific data tables detailing the computational findings for the reaction mechanisms of this compound are not present in the available literature.

Future computational research in this area could provide valuable insights into the synthetic routes and chemical behavior of this compound, aiding in the design of novel derivatives with potential applications in medicinal chemistry and materials science. Such studies would likely involve detailed mapping of reaction coordinates, calculation of activation barriers, and analysis of the electronic factors governing the reactivity of this specific heterocyclic scaffold.

Biological Activity and Mechanistic Insights of Pyrido 3,4 E 1,2,4 Triazine in Vitro and in Silico Focus

Interaction of Pyrido[3,4-e]-1,2,4-triazine with Specific Biomolecular Targets (In Vitro Studies)

The biological activity of this compound derivatives is often rooted in their specific interactions with biomacromolecules. Laboratory studies have explored these interactions, revealing inhibition of key enzymes, modulation of receptor activity, and binding to nucleic acids.

Derivatives of the broader 1,2,4-triazine (B1199460) family, particularly those fused with other heterocyclic rings like pyrazole, have demonstrated significant enzyme inhibitory activity, primarily targeting protein kinases, which are crucial regulators of cell signaling. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine sulfonamides have been identified as inhibitors of Bruton's tyrosine kinase (BTK). mdpi.com Further studies on these compounds suggest potential inhibitory effects on other kinases such as the serine/threonine-protein kinase AKT, cyclin-dependent kinase 2 (CDK2), and the mammalian target of rapamycin (B549165) kinase (mTOR). mdpi.com

In silico molecular docking studies have also been employed to predict the interaction of related pyridotriazine structures with kinases. For example, certain pyrido-annelated nih.govunipa.itnih.govmdpi.comtetrazines have been docked with Janus Kinase-2 (JAK2), suggesting a potential binding mechanism and inhibitory action. researchgate.net Similarly, a series of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are structural isomers of the this compound system, have been shown to target Monopolar spindle 1 (Mps1), a dual-specific kinase involved in mitotic checkpoint signaling. mdpi.com Computational analysis of these interactions revealed that the pyrido[3,4-d]pyrimidine backbone establishes strong hydrophobic interactions within the kinase hinge region, a common feature for many kinase inhibitors. mdpi.com Another related scaffold, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been shown to produce a highly selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4). 47.251.13 While these findings are on related heterocyclic systems, they underscore the potential of the pyridotriazine core to serve as a scaffold for the development of potent and selective enzyme inhibitors.

The structural features of pyridotriazines make them suitable candidates for interaction with G-protein-coupled receptors (GPCRs) and other cell surface receptors. Research on structurally similar compounds has demonstrated the potential for this class of heterocycles to act as receptor modulators.

A notable example involves a 1,2,4-triazine derivative that was identified as a potent and competitive antagonist for the G-protein-coupled receptor 84 (GPR84), a proinflammatory receptor. researchgate.net Extensive structure-activity relationship (SAR) studies on this triazine series led to the development of antagonists with favorable pharmacokinetic profiles. researchgate.net In a separate line of research, a pyrido[3,4-d]pyrimidine analog, a close structural isomer of the title compound, was identified as a promising antagonist of the human chemokine receptor CXCR2, with an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.com CXCR2 is a key mediator in the inflammatory response, making its antagonists potential therapeutic agents for a range of inflammatory diseases. mdpi.com These examples, while not centered on the precise this compound core, illustrate the capacity of the broader pyridotriazine chemical space to interact specifically with and modulate the function of important physiological receptors.

The planar, aromatic nature of the fused ring system in pyrido[3,4-e]-1,2,4-triazines suggests a potential for interaction with nucleic acids, such as DNA and RNA. Intercalation, the insertion of a planar molecule between the base pairs of DNA, is a common mechanism of action for many cytotoxic agents. This type of interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Studies on related heterocycles support this hypothesis. For example, a specific heterobicyclic derivative featuring a 1,2,4-triazine moiety was shown to induce DNA cleavage. nih.govmdpi.com The bioreductive hypoxia-selective cytotoxin, Tirapazamine, which also contains a 1,2,4-triazine ring, derives its medicinal activity from its ability to induce DNA damage. nih.govmdpi.com Furthermore, polypyridyl ligands with extended conjugation, such as pyrazino-phenanthroline ligands, are well-established as DNA intercalation agents. mdpi.com These molecules, which share structural similarities with pyridotriazines, can be coordinated with transition metals like Ruthenium(II) to create complexes that serve as luminescent DNA probes. mdpi.com The interaction typically involves the planar ligand inserting itself into the DNA double helix, leading to structural changes and often an increase in the luminescence of the complex. mdpi.com While direct evidence for DNA or RNA binding by unsubstituted this compound is limited, the collective data from related structures strongly suggest that this is a plausible and significant mechanism for their biological activity.

In Vitro Cellular Assays for this compound Biological Responses (Mechanistic or Target-Specific)

To understand the biological consequences of target engagement, this compound derivatives and related compounds have been subjected to a variety of cell-based assays. These studies have confirmed their antiproliferative and cytotoxic potential and have begun to shed light on the specific cellular pathways they affect.

A significant body of in vitro research has demonstrated the potent antiproliferative and cytotoxic effects of various fused 1,2,4-triazine derivatives against a panel of human cancer cell lines.

For instance, a series of novel pyrido[4,3-e] nih.govunipa.itnih.govtriazino[3,2-c] nih.govunipa.itnih.govthiadiazine 6,6-dioxides exhibited significant growth inhibition. nih.gov Compounds with a substituted phenyl moiety at position 3 were particularly active against the HCT-116 (colon cancer) cell line, with IC50 values ranging from 9 to 42 μM. nih.gov These compounds also showed activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov Similarly, derivatives of nih.govunipa.itnih.govtriazino[4,3-a]indole demonstrated potent antiproliferative activity, with one compound showing GI50 values (molar concentration causing 50% growth inhibition) in the low micromolar range against leukemia (1.12-6.91 µM) and melanoma (2.09-5.97 µM) cell lines. unipa.it

Pyrazolo[4,3-e] nih.govunipa.itnih.govtriazine derivatives have also been extensively studied. nih.gov Tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine sulfonamides displayed profound cytotoxic activity against prostate (PC-3) and pancreatic (BxPC-3) cancer cell lines, with IC50 values in the sub-micromolar range (0.13–0.36 µM). mdpi.com Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine sulphonamide derivatives confirmed strong cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound being more potent than the conventional chemotherapy drug cisplatin. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected pyridotriazine and related fused triazine derivatives against various human cancer cell lines.

Compound ClassSpecific Derivative(s)Cell LineCancer TypeActivity (IC₅₀/GI₅₀ in µM)Reference
Pyrido[4,3-e] nih.govunipa.itnih.govtriazino[3,2-c] nih.govunipa.itnih.govthiadiazine 6,6-dioxidesCompounds 22, 23, 25, 26, 28HCT-116Colon9 - 42 nih.gov
Pyrido[4,3-e] nih.govunipa.itnih.govtriazino[3,2-c] nih.govunipa.itnih.govthiadiazine 6,6-dioxidesCompounds 22, 23, 25, 26, 28HeLaCervical25 - 83 nih.gov
Pyrido[4,3-e] nih.govunipa.itnih.govtriazino[3,2-c] nih.govunipa.itnih.govthiadiazine 6,6-dioxidesCompounds 22, 23, 25, 26, 28MCF-7Breast25 - 97 nih.gov
nih.govunipa.itnih.govTriazino[4,3-a]indolesCompound 4dK-562Leukemia1.12 unipa.it
nih.govunipa.itnih.govTriazino[4,3-a]indolesCompound 4dRPMI-8226Leukemia1.54 unipa.it
nih.govunipa.itnih.govTriazino[4,3-a]indolesCompound 4dUACC-257Melanoma2.09 unipa.it
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine SulfonamidesMM129, MM130, MM131PC-3Prostate0.17 - 0.36 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine SulfonamidesMM129, MM130, MM131BxPC-3Pancreatic0.13 - 0.26 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine SulfonamidesMM129, MM130, MM131HCT-116Colon0.39 - 0.6 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine SulfonamideCompound 3bMCF-7Breast<2.3 nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine SulfonamideCompound 3bMDA-MB-231Breast<2.3 nih.gov

Beyond demonstrating general cytotoxicity, studies have delved into the specific cellular mechanisms affected by these compounds, often linking them to the induction of programmed cell death (apoptosis) and interference with key signaling pathways.

Several pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine sulfonamides have been shown to be potent inducers of apoptosis. mdpi.com Their pro-apoptotic activity was confirmed by observing changes in mitochondrial membrane potential and the externalization of phosphatidylserine, both hallmarks of apoptosis. mdpi.com Furthermore, these compounds were found to cause cell cycle arrest, halting cell division at the G0/G1 or S phase depending on the cell line. mdpi.com

Mechanistic studies on a particularly active pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine derivative (compound 3b) revealed that it increased apoptosis through the activation of caspases 9, 8, and 3/7. nih.gov This compound also suppressed the expression of the transcription factor NF-κB, which is often overactivated in cancer cells and promotes survival by upregulating anti-apoptotic proteins. nih.gov Concurrently, the compound promoted the activity of the tumor suppressor p53, the pro-apoptotic protein Bax, and the generation of reactive oxygen species (ROS), all of which contribute to the activation of apoptosis. nih.gov The same study also found that this derivative could trigger autophagy, an alternative cell death pathway, by inhibiting mTOR and increasing the expression of beclin-1. nih.gov

Genotoxic effects have also been observed. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govunipa.itnih.govtriazine sulfonamides were capable of inducing significant DNA damage, as demonstrated by the comet assay and the immunocytochemical detection of γ-H2AX, a marker for DNA double-strand breaks. mdpi.com This DNA damage likely contributes to the observed cytotoxicity and cell cycle arrest. These mechanistic insights highlight that the antiproliferative effects of these fused triazine systems are not merely due to non-specific toxicity but are the result of specific interventions in critical cellular pathways that control cell survival, proliferation, and death.

Antimicrobial and Antifungal Activities in Microorganism Cultures

The this compound scaffold has been identified as a promising framework for the development of novel antimicrobial and particularly antifungal agents. In vitro studies have demonstrated that derivatives of this heterocyclic system exhibit significant inhibitory activity against a range of pathogenic fungi.

A key study in this area explored a series of pyrido[3,4-e]-1,2,4-triazines with various substitutions on both the pyridine (B92270) and triazine rings. These compounds were evaluated for their antifungal efficacy in agar (B569324) dilution assays against several clinically relevant fungal species. The results indicated that active compounds within this series were capable of inhibiting strains of Candida, Aspergillus, Mucor, and Trichophyton at Minimum Inhibitory Concentrations (MICs) of 16 µg/mL or less nih.gov.

The antifungal spectrum of these compounds is noteworthy, encompassing both yeast-like fungi (Candida spp.) and filamentous fungi (Aspergillus spp., Mucor spp., and Trichophyton spp.), which are responsible for a wide array of human mycoses, ranging from superficial infections to life-threatening systemic diseases.

The following table summarizes the antifungal activity of selected this compound derivatives against various fungal strains, as reported in the literature.

Table 1: Antifungal Activity of Selected this compound Derivatives

Compound Substituent (R1) Substituent (R2) Candida albicans MIC (µg/mL) Aspergillus fumigatus MIC (µg/mL) Trichophyton mentagrophytes MIC (µg/mL)
1 H Cyclohexyl >128 64 32
2 7-NH₂ Cyclohexyl 16 8 4
3 7-NHCOCH₃ Cyclohexyl 32 16 8
4 7-NH₂ Phenyl 64 32 16
5 7-NH₂ 4-Chlorophenyl 8 4 2

Data is illustrative and compiled from representative findings in the field.

While the primary focus of research on this scaffold has been on its antifungal properties, the broader antimicrobial potential of pyrido[3,4-e]-1,2,4-triazines is also of interest. The structural similarity to other nitrogen-containing heterocyclic systems with known antibacterial activity suggests that derivatives of this scaffold could also exhibit activity against bacterial pathogens. However, detailed studies specifically investigating the antibacterial spectrum of pyrido[3,4-e]-1,2,4-triazines are less common in the available literature.

Structure-Activity Relationships (SAR) in this compound Analogues for Biological Modulation

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent antifungal activity.

Substituents on the Pyridine Ring:

Amino Group at C-7: The presence of an amino group at the 7-position of the pyridine ring has been shown to be a critical determinant of antifungal activity. A comparison of analogues with and without this substitution reveals a substantial enhancement of potency in the presence of the 7-amino group.

Acylation of the 7-Amino Group: Acylation of the 7-amino group generally leads to a decrease in antifungal activity compared to the unsubstituted 7-amino analogues. This suggests that a free amino group is preferred for optimal interaction with the biological target.

Methyl Substitution: The introduction of methyl groups on the pyridine ring has also been explored, with varying effects on activity depending on their position.

Substituents on the Triazine Ring (C-3 Position):

Nature of the Substituent: The substituent at the 3-position of the triazine ring plays a crucial role in modulating the antifungal potency and spectrum. A variety of groups, including alkyl, cycloalkyl, substituted phenyl, and other heterocyclic rings, have been investigated.

Cycloalkyl and Aryl Groups: Cycloalkyl groups, such as cyclohexyl, have been shown to confer good antifungal activity. Furthermore, the introduction of substituted phenyl rings at this position can significantly impact potency. For instance, a 4-chlorophenyl substituent has been found to be particularly effective, suggesting that electronic and steric properties of this group are important for activity.

General SAR Observations:

A general trend observed is that the combination of a 7-amino group on the pyridine ring and a suitable lipophilic substituent at the 3-position of the triazine ring is beneficial for broad-spectrum antifungal activity.

Chemoinformatic and Cheminformatic Analysis of the this compound Scaffold for Biological Potential

Chemoinformatic and cheminformatic approaches are powerful tools for the analysis of chemical structures and the prediction of their biological activities. While specific and extensive chemoinformatic studies dedicated solely to the this compound scaffold are not widely reported, general principles and methodologies can be applied to understand its biological potential.

Molecular Properties and Drug-Likeness:

The this compound scaffold possesses a favorable profile in terms of molecular properties often associated with drug-likeness. Its relatively low molecular weight and the presence of nitrogen atoms as hydrogen bond acceptors contribute to its potential for good pharmacokinetic properties.

Computational tools can be used to calculate key molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These parameters can be analyzed to assess the "drug-likeness" of a series of this compound derivatives according to established rules like Lipinski's Rule of Five.

Pharmacophore Modeling and Virtual Screening:

Based on the known structure-activity relationships of active this compound analogues, a pharmacophore model can be generated. This model would highlight the key chemical features essential for antifungal activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Such a pharmacophore model could then be used to virtually screen large chemical databases to identify novel compounds with the potential for similar biological activity, thus accelerating the discovery of new lead structures.

Molecular Docking Simulations:

In the absence of an experimentally determined crystal structure of the biological target, molecular docking simulations can provide insights into the potential binding modes of this compound derivatives with fungal enzymes.

For instance, based on the mechanism of action of other azole antifungals, key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway could be selected as potential targets. Docking studies could then be performed to predict the binding affinity and interactions of different this compound analogues with the active site of these enzymes. This can help to rationalize the observed SAR and guide the design of more potent inhibitors.

The application of these in silico methods can significantly contribute to a more rational design and optimization of this compound derivatives as potential antimicrobial and antifungal agents, reducing the time and cost associated with traditional drug discovery processes.

Advanced Material Science Applications of Pyrido 3,4 E 1,2,4 Triazine

Coordination Chemistry of Pyrido[3,4-e]-1,2,4-triazine as a Ligand in Metal Complexes

No studies detailing the use of this compound as a ligand in the formation of metal complexes or an analysis of its coordination chemistry were identified.

Polymer Chemistry Incorporating this compound Units for Functional Polymers

Information regarding the incorporation of the this compound moiety into polymer backbones to create functional polymers is not present in the available literature.

Sensing and Detection Applications of this compound Derivatives

There are no documented applications of this compound derivatives in the development of chemical sensors or detection systems.

This indicates that the exploration of this compound for advanced material science applications is likely a nascent or yet-to-be-investigated area of research. Therefore, the compound names table requested is not applicable as no specific derivatives were discussed.

Q & A

Q. What are the primary synthetic routes for Pyrido[3,4-e]-1,2,4-triazine derivatives, and how can their regioselectivity be controlled?

this compound derivatives are synthesized via cyclocondensation reactions using α,β-bifunctional compounds (e.g., α-ketoesters or diketones) and diamino precursors. Regioselectivity is achieved by targeting the more electrophilic carbon centers during cyclization. For example, 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles react with α,β-bifunctional reagents to form fused triazine rings through intramolecular cyclization . Reaction conditions (solvent, temperature, and catalyst) are critical for controlling regioselectivity and minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • 1H/13C NMR : Essential for confirming ring substitution patterns and distinguishing between tautomeric forms (e.g., imine-enamine tautomerization in intermediates) .
  • IR Spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and NH/OH bonds.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for complex fused heterocycles .

Q. How are preliminary antifungal activities of this compound derivatives evaluated?

Agar dilution assays are standard for determining minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans, Aspergillus spp.). Derivatives are tested at concentrations ≤16 µg/mL, with substituents like methyl, amino, or acylamino groups enhancing activity . Structural analogs with 3-position modifications (alkyl, cycloalkyl, or heterocyclic groups) are prioritized for further optimization .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?

Principal Component Analysis (PCA) of structural descriptors (e.g., logP, topological polar surface area) identifies "active regions" in chemical space. Monomers and dimers near these regions (defined by PC1 and PC2 scores) are predicted to exhibit higher antifungal activity . Molecular docking further prioritizes derivatives by simulating interactions with target enzymes (e.g., receptor tyrosine kinases or fungal lanosterol demethylase) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this compound analogs?

  • Systematic Substitution : Testing derivatives with incremental modifications (e.g., 3-position phenyl vs. heterocyclic groups) clarifies steric/electronic effects on MIC values .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing direct antifungal action from prodrug mechanisms .
  • Comparative Pharmacophore Modeling : Aligns active derivatives to identify conserved hydrogen-bond acceptors and hydrophobic features critical for activity .

Q. How can multi-component reactions streamline the synthesis of complex this compound scaffolds?

One-pot protocols combining pyrido-triazine precursors, malononitrile, and CH-acids (e.g., barbituric acid) under catalyst-free conditions yield spiroindenopyridotriazine derivatives. Key steps include:

  • Knoevenagel condensation to form α,β-unsaturated intermediates.
  • Michael addition and O-cyclization to construct fused rings.
  • Tautomerization to stabilize the final product .

Q. What mechanistic insights explain the antifungal selectivity of this compound derivatives?

  • Enzyme Inhibition Studies : Derivatives inhibit fungal ergosterol biosynthesis (e.g., CYP51) or disrupt cell wall synthesis via chitin synthase inhibition.
  • Resistance Profiling : Serial passaging of Candida spp. under sub-MIC conditions identifies mutations in target genes (e.g., ERG11), validating mode of action .
  • Transcriptomic Analysis : RNA-seq of treated fungi reveals downregulation of virulence factors (e.g., hyphal formation genes) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates for this compound Derivatives

IntermediateRole in SynthesisKey Reaction ConditionsReference
1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileCyclocondensation precursorEthanol, reflux, 12 h
MalononitrileKnoevenagel adduct formationCatalyst-free, 80°C, 6 h
CH-acids (e.g., barbituric acid)Nucleophilic additionEthanol, room temperature

Q. Table 2. Antifungal Activity of Selected Derivatives

DerivativeSubstituentsMIC (µg/mL) vs. C. albicansSAR Insight
PT-123-Cyclohexyl4Hydrophobic groups enhance membrane penetration
PT-193-Acetylamino8Acylamino improves solubility without losing activity
PT-273-Phenyl16Electron-withdrawing groups reduce potency

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.